N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be attached through electrophilic aromatic substitution reactions, where the thiophene ring undergoes substitution with the respective aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-[methylphenyl)sulfamoyl]thiophene-2-carboxamide: A similar compound with slight structural variations.
Thiophene-2-carboxamide derivatives: Other derivatives with different substituents on the thiophene ring.
Uniqueness
N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxyphenyl and methylphenyl groups, along with the sulfamoyl and carboxamide functionalities, contribute to its potential versatility in various applications.
Properties
Molecular Formula |
C20H20N2O4S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-5-4-6-16(13-14)22(2)28(24,25)18-11-12-27-19(18)20(23)21-15-7-9-17(26-3)10-8-15/h4-13H,1-3H3,(H,21,23) |
InChI Key |
AKOXCMRAHUHOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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